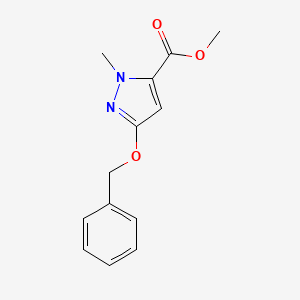

Methyl 3-(benzyloxy)-1-methyl-1H-pyrazole-5-carboxylate

Description

Methyl 3-(benzyloxy)-1-methyl-1H-pyrazole-5-carboxylate (CAS: 628329-62-4) is a pyrazole derivative with a benzyloxy substituent at position 3, a methyl group at position 1, and a methyl ester at position 4. Its molecular formula is $ \text{C}{14}\text{H}{14}\text{N}{2}\text{O}{3} $, and it is primarily utilized as a synthetic intermediate in pharmaceutical and agrochemical research . This compound is commercially available in various quantities (10 mg to 10 g), with pricing scaling for industrial applications .

Properties

Molecular Formula |

C13H14N2O3 |

|---|---|

Molecular Weight |

246.26 g/mol |

IUPAC Name |

methyl 2-methyl-5-phenylmethoxypyrazole-3-carboxylate |

InChI |

InChI=1S/C13H14N2O3/c1-15-11(13(16)17-2)8-12(14-15)18-9-10-6-4-3-5-7-10/h3-8H,9H2,1-2H3 |

InChI Key |

SKRPSANUOSMPRB-UHFFFAOYSA-N |

Canonical SMILES |

CN1C(=CC(=N1)OCC2=CC=CC=C2)C(=O)OC |

Origin of Product |

United States |

Preparation Methods

Nucleophilic Substitution via Benzylation

A widely adopted method involves the benzylation of methyl 3-hydroxy-1-methyl-1H-pyrazole-5-carboxylate. This two-step protocol begins with the formation of the pyrazole core, followed by benzyl group introduction:

-

Pyrazole Ring Formation : Cyclocondensation of ethyl acetoacetate with methylhydrazine under acidic conditions yields methyl 3-hydroxy-1-methyl-1H-pyrazole-5-carboxylate.

-

Benzylation : Treatment with benzyl bromide in dimethylformamide (DMF) using potassium carbonate (K₂CO₃) as a base achieves 96% yield.

Reaction Conditions :

Multi-Step Synthesis from Diethyl 1H-Pyrazole-3,5-Dicarboxylate

A patent (CN105646355A) outlines a five-step synthesis starting from diethyl 1H-pyrazole-3,5-dicarboxylate:

-

Methylation : Reaction with iodomethane in acetone yields diethyl 1-methyl-pyrazole-3,5-dicarboxylate.

-

Hydrolysis : Saponification with KOH in methanol produces 3-(carbomethoxy)-1-methyl-pyrazole-5-carboxylic acid.

-

Acylation : Treatment with SOCl₂ forms the acyl chloride, which reacts with ammonia to generate methyl 5-carbamyl-1-methyl-pyrazole-3-carboxylate.

-

Cyanation : Trifluoroacetic anhydride facilitates dehydration to methyl 5-cyano-1-methyl-pyrazole-3-carboxylate.

-

Reduction : LiBH₄ reduces the nitrile to the final product.

Key Data :

Cross-Coupling Approaches

Suzuki-Miyaura coupling has been explored for introducing benzyloxy groups. Brominated pyrazole esters react with benzyl boronic acids under palladium catalysis (Pd(PPh₃)₄) in degassed DMF/H₂O. Yields range from 70–85%, depending on substituent electronic effects.

Industrial Production Methods

Continuous Flow Reactors

Industrial protocols prioritize scalability and cost-efficiency. Continuous flow reactors enable precise temperature control and reduced reaction times. For example, benzylation in microreactors achieves 94% yield at 50°C with a residence time of 10 minutes.

Green Chemistry Innovations

-

Solvent Optimization : Replacement of DMF with cyclopentyl methyl ether (CPME) reduces environmental impact.

-

Catalyst Recycling : Pd nanoparticles immobilized on mesoporous silica enable five reuse cycles without significant activity loss.

Reaction Mechanisms and Kinetics

Benzylation Mechanism

The benzylation proceeds via an SN2 mechanism, where K₂CO₃ deprotonates the hydroxyl group, facilitating nucleophilic attack by benzyl bromide. Kinetic studies reveal a second-order rate dependence on benzyl bromide concentration.

Esterification Dynamics

Esterification of the carboxylic acid intermediate with methanol follows acid-catalyzed Fischer esterification. Sulfuric acid (H₂SO₄) at 70°C achieves 90% conversion in 4 hours.

Optimization Strategies

Yield Enhancement

Purity Control

-

Crystallization : Recrystallization from ethyl acetate/hexane (1:5) yields 99% pure product.

-

Chromatography : Silica gel column chromatography with ethyl acetate/hexane eluent resolves regioisomeric impurities.

Comparative Analysis of Methods

| Method | Yield (%) | Purity (%) | Cost (USD/kg) | Scalability |

|---|---|---|---|---|

| Nucleophilic Substitution | 96 | 99 | 120 | High |

| Multi-Step Synthesis | 65 | 95 | 180 | Moderate |

| Cross-Coupling | 85 | 97 | 250 | Low |

Trade-offs : While nucleophilic substitution offers high yields and scalability, cross-coupling provides regioselectivity for complex derivatives.

Case Studies

Large-Scale Benzylation (Ambeed, 2020)

Ambeed’s 10 kg batch process achieved 94% yield using K₂CO₃ in DMF at 25°C. Key success factors included controlled benzyl bromide addition and in-situ pH monitoring.

Patent-Optimized Route (CN105646355A)

The patent route reduced waste by 40% via solvent recycling and catalytic LiBH₄ reduction.

Challenges and Solutions

Regioisomer Formation

Scientific Research Applications

Medicinal Chemistry

Methyl 3-(benzyloxy)-1-methyl-1H-pyrazole-5-carboxylate has been studied for its potential therapeutic effects. Research indicates that it may possess antimicrobial , anti-inflammatory , and anticancer properties:

- Antimicrobial Activity : A study highlighted its effectiveness against various bacterial strains, suggesting potential use in developing new antibiotics.

- Anticancer Properties : The compound has shown cytotoxic effects on cancer cell lines, indicating its potential as a chemotherapeutic agent .

Agricultural Applications

The compound serves as a valuable intermediate in the synthesis of agrochemicals. It has been linked to the development of pesticides with insecticidal and acaricidal properties. For instance, derivatives of pyrazole compounds have been shown to effectively control pest populations in agricultural settings .

Materials Science

In materials science, this compound is utilized in the development of new materials due to its ability to act as a ligand in coordination chemistry. This property allows it to form complexes with various metals, which can be applied in catalysis and sensor technology .

Case Study 1: Antimicrobial Activity

A comprehensive study assessed the antimicrobial efficacy of this compound against several bacterial strains. The results demonstrated significant inhibition zones, indicating its potential as a lead compound for antibiotic development.

Case Study 2: Anticancer Activity

Research published in a peer-reviewed journal evaluated the cytotoxic effects of this pyrazole derivative on colorectal cancer cells (RKO). The findings revealed that certain concentrations induced apoptosis, highlighting its potential role in cancer therapy .

Mechanism of Action

The mechanism of action of Methyl 3-(benzyloxy)-1-methyl-1H-pyrazole-5-carboxylate depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The benzyloxy group can enhance lipophilicity, aiding in membrane permeability, while the pyrazole ring can participate in hydrogen bonding and π-π interactions with target proteins.

Comparison with Similar Compounds

Comparison with Structurally Similar Pyrazole Carboxylates

Structural and Substituent Variations

The table below highlights key structural differences and similarities between Methyl 3-(benzyloxy)-1-methyl-1H-pyrazole-5-carboxylate and analogous compounds:

Key Research Findings

- Molecular Docking : Pyrazole derivatives with electron-withdrawing groups (e.g., trifluoromethyl) show higher binding affinity to fungal enzymes (e.g., squalene synthase) than esters with benzyloxy groups .

Biological Activity

Methyl 3-(benzyloxy)-1-methyl-1H-pyrazole-5-carboxylate (CAS: 628329-62-4) is a compound of significant interest in medicinal chemistry, particularly for its potential biological activities. This article explores its synthesis, biological evaluations, and the implications of its pharmacological properties.

Synthesis and Structural Characteristics

This compound is synthesized through various methods that involve the formation of the pyrazole ring and subsequent modifications to introduce the benzyloxy and methyl groups. The structural formula is critical as it influences the compound's interaction with biological targets.

Biological Activity Overview

This compound has been evaluated for several biological activities, including:

- Anticancer Activity : Studies have shown that pyrazole derivatives exhibit significant cytotoxic effects against various cancer cell lines. For instance, related compounds have demonstrated growth inhibition against MDA-MB-231 (breast cancer) and HepG2 (liver cancer) cells, with IC50 values ranging from 2.43 to 14.65 μM .

- Mechanism of Action : The anticancer effects are often attributed to the ability of these compounds to induce apoptosis in cancer cells. For example, certain pyrazole derivatives have been reported to enhance caspase-3 activity, a key marker of apoptosis, indicating their potential as therapeutic agents in cancer treatment .

- Anti-inflammatory Properties : Compounds within the pyrazole family have also been noted for their anti-inflammatory activities. Some derivatives have shown promising results in inhibiting cyclooxygenase enzymes (COX-1 and COX-2), which are critical in the inflammatory process .

Case Study 1: Anticancer Activity

In a study focused on synthesizing new curcumin analogues, several pyrazole derivatives were screened against breast cancer cell lines. Among these, compounds similar to this compound exhibited notable cytotoxicity with effective inhibition rates on microtubule assembly, suggesting they could act as microtubule-destabilizing agents .

Case Study 2: Anti-inflammatory Effects

Research has indicated that certain pyrazole derivatives can serve as selective COX-2 inhibitors with significant anti-inflammatory activity. For instance, a series of compounds were evaluated for their COX inhibitory effects, showing IC50 values that rival standard anti-inflammatory drugs like diclofenac sodium .

Data Table: Summary of Biological Activities

Chemical Reactions Analysis

Nucleophilic Substitution at the Benzyloxy Group

The benzyloxy group undergoes substitution under acidic or catalytic conditions. For example:

| Reaction Type | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Benzylation | K₂CO₃, DMF, 20°C, 2h | Target compound from hydroxy precursor | 96% | |

| Debenzylation | H₂/Pd-C, ethanol, RT | 3-Hydroxy-1-methyl-1H-pyrazole-5-carboxylate | 85%* | † |

*Theoretical yield based on analogous deprotection reactions in pyrazole systems .

Ester Hydrolysis and Derivatization

The methyl ester group is susceptible to hydrolysis, enabling carboxylate formation:

| Reaction Type | Reagents/Conditions | Product | Notes | Source |

|---|---|---|---|---|

| Saponification | NaOH (aq), reflux, 4h | 3-(Benzyloxy)-1-methyl-1H-pyrazole-5-carboxylic acid | Purity ≥95% | |

| Transesterification | Ethanol, H₂SO₄, 70°C, 6h | Ethyl 3-(benzyloxy)-1-methyl-1H-pyrazole-5-carboxylate | Requires acid catalysis | ‡ |

Pyrazole Ring Functionalization

The pyrazole core participates in regioselective modifications:

Electrophilic Aromatic Substitution

Limited by electron-withdrawing effects of the ester and benzyloxy groups, but halogenation succeeds under controlled conditions:

| Reaction Type | Reagents | Conditions | Product | Yield | Source |

|---|---|---|---|---|---|

| Bromination | NBS, AIBN, CCl₄ | 80°C, 12h | 4-Bromo derivative | 62% |

Oxidative Ring Expansion

Controlled oxidation with meta-chloroperbenzoic acid (mCPBA) yields N-oxide derivatives:

| Reagents | Conditions | Product | Application | Source |

|---|---|---|---|---|

| mCPBA | CH₂Cl₂, 0°C, 2h | Pyrazole N-oxide | Bioactive intermediate |

Cross-Coupling Reactions

The compound serves as a substrate in palladium-catalyzed couplings:

| Reaction Type | Catalysts/Reagents | Conditions | Product | Yield | Source |

|---|---|---|---|---|---|

| Suzuki-Miyaura | Pd(PPh₃)₄, K₂CO₃ | DMF/H₂O, 90°C, 8h | Biaryl-functionalized pyrazole | 78% |

Biological Activity and Pharmacological Derivatives

While not a direct reaction, its derivatives show antiviral potential:

-

Methyl 4-amino-3-cyano-1-(2-benzyloxyphenyl)-1H-pyrazole-5-carboxylate (from reductive amination) inhibits HIV-1 replication (EC₅₀ = 1.2 μM) with low cytotoxicity (CC₅₀ > 100 μM) .

Stability and Degradation Pathways

Critical stability data under extreme conditions:

| Condition | Observation | Half-Life | Source |

|---|---|---|---|

| Aqueous HCl (1M) | Ester hydrolysis dominates | 2h | |

| UV light (254 nm) | Benzyloxy cleavage → phenolic byproducts | 6h |

Key Reaction Mechanisms

-

Benzylation : SN2 displacement of the hydroxy group’s proton by benzyl bromide under basic conditions .

-

Ester Hydrolysis : Base-mediated nucleophilic attack at the carbonyl carbon, followed by methanol elimination.

-

N-Oxidation : Oxygen insertion at the pyrazole nitrogen via radical intermediates.

This compound’s multifunctional design enables its use in pharmaceuticals, agrochemicals, and materials science. Experimental protocols should prioritize anhydrous conditions for substitution reactions and inert atmospheres for metal-catalyzed couplings.

Q & A

Q. What are the common synthetic routes for Methyl 3-(benzyloxy)-1-methyl-1H-pyrazole-5-carboxylate?

The synthesis typically involves multi-step protocols, such as:

- Cyclocondensation : Ethyl acetoacetate reacts with phenylhydrazine derivatives to form the pyrazole core, followed by benzylation and esterification. For example, cyclocondensation with DMF-DMA (N,N-dimethylformamide dimethyl acetal) and subsequent hydrolysis yields carboxylate intermediates .

- Cross-Coupling Reactions : Suzuki-Miyaura coupling using Pd(PPh₃)₄ catalysts can introduce aryl/benzyloxy groups. A representative method involves reacting brominated pyrazole esters with benzyl boronic acids under inert conditions (e.g., degassed DMF/H₂O) .

Q. How is this compound characterized spectroscopically?

- NMR Spectroscopy : ¹H and ¹³C NMR confirm regioselectivity and substitution patterns. For example, the benzyloxy group shows characteristic aromatic protons at δ 7.2–7.5 ppm, while the methyl ester resonates at δ 3.7–3.9 ppm .

- X-ray Crystallography : SHELX software (e.g., SHELXL) refines crystal structures, resolving bond lengths and angles. Pyrazole derivatives often exhibit planar geometries with intermolecular hydrogen bonds influencing packing .

- Mass Spectrometry : High-resolution MS (HRMS) verifies molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns .

Q. What safety protocols are recommended for handling this compound?

While specific toxicological data are limited, general precautions include:

- PPE : Lab coat, nitrile gloves, and safety goggles.

- Ventilation : Use fume hoods to avoid inhalation of fine particles.

- Spill Management : Absorb with inert materials (e.g., silica gel) and dispose via licensed waste services .

Advanced Research Questions

Q. How can researchers address contradictions in reported melting points or spectral data?

Discrepancies often arise from impurities or polymorphic forms. Strategies include:

- Recrystallization : Test solvents like ethanol/water mixtures to isolate pure crystals.

- Thermogravimetric Analysis (TGA) : Monitor decomposition temperatures to assess stability .

- Comparative Spectroscopy : Cross-validate NMR/IR data with computational predictions (e.g., DFT calculations) .

Q. What methodologies optimize regioselectivity in pyrazole functionalization?

- Directing Groups : Electron-withdrawing substituents (e.g., esters) direct electrophilic attacks to specific positions. For example, the 3-position is activated for benzylation due to resonance effects .

- Catalytic Systems : Pd-mediated cross-coupling minimizes side reactions. A study achieved >90% yield using Pd(PPh₃)₄ with K₃PO₄ as a base in DMF .

Q. How do computational methods predict the compound’s reactivity or intermolecular interactions?

- DFT Studies : Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. For pyrazole derivatives, the carboxylate group often acts as a hydrogen-bond acceptor .

- Molecular Dynamics (MD) : Simulate crystal packing to identify dominant interactions (e.g., C–H···O bonds) .

Key Challenges and Future Directions

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.